n-Bromoacetamide

Catalog No.
S589175
CAS No.
79-15-2
M.F
C2H4BrNO
M. Wt
137.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Bromoacetamide

CAS Number

79-15-2

Product Name

n-Bromoacetamide

IUPAC Name

N-bromoacetamide

Molecular Formula

C2H4BrNO

Molecular Weight

137.96 g/mol

InChI

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)

InChI Key

VBTQNRFWXBXZQR-UHFFFAOYSA-N

SMILES

CC(=O)NBr

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

N-bromoacetamide

Canonical SMILES

CC(=O)NBr

Originally Investigated for Allylic Bromination

Early research in the 1940s investigated N-Bromoacetamide's potential for allylic bromination. Allylic bromination is a reaction that introduces a bromine atom next to a double bond (alkene) in an organic molecule. This reaction was well-established using N-bromosuccinimide (NBS). However, researchers believed N-Bromoacetamide might offer an alternative ().

Unexpected Discovery: Formation of New Class of Compounds

A closer look at the reaction between N-Bromoacetamide and alkenes revealed a surprising outcome. Instead of the expected allylic bromination, the reaction formed a new class of compounds called 2-bromo-N-bromoacetimidates. This discovery led to further research on the properties and reactivity of these new molecules ().

Current Research Focus: Exploring 2-Bromo-N-Bromoacetimidates

While N-Bromoacetamide's use in allylic bromination seems less promising, the formation of 2-bromo-N-bromoacetimidates has opened a new avenue for research. Scientists are currently investigating the chemical transformations and potential applications of these newly discovered compounds under various conditions ().

N-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It appears as a white crystalline powder and is known for its sensitivity to light, moisture, and heat, which can lead to rapid decomposition under such conditions . The compound is primarily used as a brominating agent in organic synthesis due to its ability to selectively introduce bromine into various substrates.

NBA irreversibly modifies ion channels in cell membranes. It interacts with the cytoplasmic face of sodium and potassium channels, specifically targeting cysteine residues, and hinders their inactivation process []. This results in sustained electrical activity within the cell, a valuable tool for studying neuronal signaling and action potential generation [].

  • Bromination of Olefins: N-Bromoacetamide reacts with olefins to form bromoalkanes. This reaction typically proceeds via a free radical mechanism, where the olefin reacts with two moles of N-bromoacetamide, resulting in an adduct and acetamide .
  • Hydrolysis: Under acidic or basic conditions, N-bromoacetamide can hydrolyze to yield acetamide and bromine, which can further react with other substrates .
  • Reactions with Indenes: Studies have shown that N-bromoacetamide can react with substituted indenes in protic solvents, leading to various stereochemical outcomes depending on the substituents present .

N-Bromoacetamide can be synthesized through several methods:

  • Direct Bromination: The most common method involves the reaction of acetamide with bromine in the presence of a base such as potassium hydroxide or calcium carbonate. This method yields N-bromoacetamide efficiently under controlled conditions .
  • Alternative Methods: Other synthetic routes include using zinc oxide as a catalyst or employing different brominating agents under varying conditions to achieve the desired product .

Studies on the interactions of N-bromoacetamide reveal its reactivity with various organic compounds. For example, it has been shown to effectively brominate olefins under mild conditions, making it a valuable reagent in synthetic organic chemistry. The compound's interactions are often characterized by its ability to form stable adducts through radical pathways, which are critical for understanding its utility in synthesis .

N-Bromoacetamide shares structural similarities with several other compounds that also serve as brominating agents. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
N-BromosuccinimideC₄H₄BrNOften used for selective bromination; more stable than N-bromoacetamide.
BromineBr₂A more reactive and less selective brominating agent; not suitable for sensitive substrates.
BromoacetateC₃H₅BrO₂Highly toxic; used primarily for acylation reactions rather than direct bromination.

N-Bromoacetamide's unique feature lies in its balance between reactivity and selectivity, making it particularly useful for specific synthetic applications without the extreme hazards associated with some other bromination agents.

Physical Description

N-bromoacetamide is a white powder. (NTP, 1992)

XLogP3

0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.94763 g/mol

Monoisotopic Mass

136.94763 g/mol

Heavy Atom Count

5

Melting Point

226 °F (NTP, 1992)

UNII

0AQ6MWH7ZB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-15-2

Wikipedia

N-bromoacetamide

General Manufacturing Information

Acetamide, N-bromo-: ACTIVE

Dates

Modify: 2023-08-15

Primary amides. A general nitrogen source for catalytic asymmetric aminohydroxylation of olefins

Z P Demko, M Bartsch, K B Sharpless
PMID: 10930248   DOI: 10.1021/ol000098m

Abstract

N-Bromo,N-lithio salts of primary carboxamides have been shown to be efficient nitrogen sources for catalytic asymmetric aminohydroxylation of olefins, behaving much like the parent N-bromoacetamide in these reactions. alpha-Chloro-N-bromoacetamide is a particularly interesting nitrogen source, as it is functionalized for further reaction, including easy deprotection by treatment with thiourea.


N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives

Rui Zhu, Kai Yu, Zhenhua Gu
PMID: 25029658   DOI: 10.1039/c4ob01126k

Abstract

A practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates was reported. Simply heating the mixture of substrates and N-bromoacetamide in DMF at 90 °C would give the desired products in moderate to excellent yields. The reaction may proceed through a domino bromo-cyclization and elimination pathway. The synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives was also investigated.


Aqueous synthesis of N,S-dialkylthiophosphoramidates: design, optimisation and application to library construction and antileishmanial testing

Milena Trmčić, Frances L Chadbourne, Paul M Brear, Paul W Denny, Steven L Cobb, David R W Hodgson
PMID: 23467665   DOI: 10.1039/c3ob27448a

Abstract

We recently reported the use of PSCl3 for the thiophosphorylation of alkylamines where the resulting N-thiophosphoramidate ions could be readily S-alkylated (Chem. Commun., 2011, 47, 6156-6158.). Herein we report the development of this methodology using amino acid, amino sugar, aminonucleoside and aniline substrates. The hydrolysis properties of N-thiophosphoramidate ions and their reactivities towards alkylating agents are also explored. In addition, we demonstrate the application of our approach to the preparation of a small library of compounds, including quinoline-based N,S-dialkylthiophosphoramidates which were tested for antileishmanial activity.


K3PO4-catalyzed regiospecific aminobromination of beta-nitrostyrene derivatives with N-bromoacetamide as aminobrominating agent

Zhan-Guo Chen, Yun Wang, Jun-Fa Wei, Peng-Fei Zhao, Xian-Ying Shi
PMID: 20170090   DOI: 10.1021/jo9026879

Abstract

A very simple, efficient, and regiospecific protocol for aminobromination of a wide scope of beta-nitrostyrene derivatives with N-bromoacetamide (NBA) as nitrogen/bromine sources has been developed by using K(3)PO(4) as catalyst. The reaction proceeded smoothly and cleanly to give the bromoamines in good to excellent yields (78-99%) within 24 h in CH(2)Cl(2) at room temperature without protection of inert gases. A possible mechanism involving a nucleophilic conjugate addition was proposed.


Pd(II)-catalysed and Hg(II)-co-catalysed oxidation of D-glucose and D-fructose by N-bromoacetamide in the presence of perchloric acid: a kinetic and mechanistic study

Ashok Kumar Singh, Jaya Srivastava, Shahla Rahmani, Vineeta Singh
PMID: 16343465   DOI: 10.1016/j.carres.2005.11.012

Abstract

The kinetics of Pd(II)-catalysed and Hg(II)-co-catalysed oxidation of D-glucose (Glc) and D-fructose (Fru) by N-bromoacetamide (NBA) in the presence of perchloric acid using mercury(II) acetate as a scavenger for Br- ions have been studied. The results show first-order kinetics with respect to NBA at low concentrations, tending to zero order at high concentrations. First-order kinetics with respect to Pd(II) and inverse fractional order in Cl- ions throughout their variation have also been noted. The observed direct proportionality between the first-order rate constant (k1) and the reducing sugar concentration shows departure from the straight line only at very higher concentration of sugar. Addition of acetamide (NHA) decreases the first-order rate constant while the oxidation rate is not influenced by the change in the ionic strength (mu) of the medium. Variation of [Hg(OAc)2] shows a positive effect on the rate of reaction. The observed negative effect in H+ at lower concentrations tends to an insignificant effect at its higher concentrations. The first-order rate constant decreases with an increase in the dielectric constant of the medium. The various activation parameters have also been evaluated. The products of the reactions were identified as arabinonic acid and formic acid for both the hexoses. A plausible mechanism involving HOBr as the reactive oxidising species, Hg(II) as co-catalyst, and [PdCl3.S]-1 as the reactive Pd(II)-sugar complex in the rate-controlling step is proposed.


Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts

Justin A Pals, Elizabeth D Wagner, Michael J Plewa
PMID: 26854864   DOI: 10.1021/acs.est.5b05581

Abstract

Disinfection of drinking water protects public health against waterborne pathogens. However, during disinfection, toxic disinfection byproducts (DBPs) are formed. Exposure to DBPs was associated with increased risk of bladder cancer in humans. DBPs are generated at concentrations below their carcinogenic potencies; it is unclear how exposure leads to adverse health outcomes. We used computational estimates of the energy of the lowest unoccupied molecular orbital (ELUMO) to predict thiol reactivity and additive toxicity among soft electrophile DBPs. Bromoacetic acid (BAA) was identified as non-thiol-reactive, which was supported by in chemico and in vitro data. Bromoacetonitrile (BAN) and bromoacetamide (BAM) were thiol-reactive. Genotoxicity induced by these compounds was reduced by increasing the thiol pool with N-acetyl L-cysteine (NAC), while NAC had little effect on BAA. BAN and BAM shared depletion of glutathione (GSH) or cellular thiols as a molecular initiating event (MIE), whereas BAA induces toxicity through another pathway. Binary mixtures of BAM and BAN expressed a potentiating effect in genotoxicity. We found that soft electrophile DBPs could be an important predictor of common mechanism groups that demonstrated additive toxicity. In silico estimates of ELUMO could be used to identify the most relevant DBPs that are the forcing factors of the toxicity of finished drinking waters.


[Studies on extensive application of bromoacetamide in various types of schistosomiasis endemic area]

D Zhu, J Yin, Z Bao, L Cai
PMID: 12078209   DOI:

Abstract

To provide scientific basis for the popularization and application of molluscide bromoacetamide.
Large scale application of bromoacetamide in twenty eight counties of four provinces was investigated and its molluscicidal effect in marshland and influence on marshland grass (Cyperus) and fishes were observed.
High molluscicidal effect of bromoacetamide was found against both snails and snail eggs in various environments. According to the results observed in different fields, the applicable dosage of bromoacetamide is 1.5-2 g/m2 for spraying method, 1.5-2 g/m3 for immersing method and 1.5-2 g/m for immersing in combination with shovelling the turf along the bank. When it was applied in fish-raising ponds or rivers at an applicable dosage, no toxic effect on fishes was found. The spraying dosage of bromoacetamide did not affect the rice seedling but it did some damage to the leaf-tips of marshland grass, however, the grass did turn green and grow.
Bromoacetamide has proved to be a safe and effective mulluscicde against Oncomelania under various field conditions.


[Mollusciciding action and toxicity of bromoacetamide]

D Zhu, P Yao, Z Bao
PMID: 12563778   DOI:

Abstract




Kinetics and mechanism of Ru(III) and Hg(II) co-catalyzed oxidation of D-galactose and D-ribose by N-bromoacetamide in perchloric acid

Ashok Kumar Singh, Vineeta Singh, Ajaya Kumar Singh, Neena Gupta, Bharat Singh
PMID: 11841815   DOI: 10.1016/s0008-6215(01)00319-6

Abstract

Kinetics of oxidation of reducing sugars D-galactose (Gal) and D-ribose (Rib) by N-bromoacetamide (NBA) in the presence of ruthenium(III) chloride as a homogeneous catalyst and in perchloric acid medium, using mercuric acetate as a scavenger for Br(minus sign) ions, as well as a co-catalyst, have been investigated. The kinetic results indicate that the first-order kinetics in NBA at lower concentrations tend towards zero order at its higher concentrations. The reactions follow identical kinetics, being first order in the [sugar] and [Ru(III)]. Inverse fractional order in [H(+)] and [acetamide] were observed. A positive effect of [Hg(OAc)(2)] and [Cl(minus sign)] was found, whereas a change in ionic strength (mu) has no effect on oxidation velocity. Formic acid and D-lyxonic acid (for Gal) and formic acid and L-erythronic acid (for Rib) were identified as main oxidation products of reactions. The various activation parameters have been computed and recorded. A suitable mechanism consistent with experimental findings has been proposed.


Probing the mechanism of hamster arylamine N-acetyltransferase 2 acetylation by active site modification, site-directed mutagenesis, and pre-steady state and steady state kinetic studies

Haiqing Wang, Gregory M Vath, Kara J Gleason, Patrick E Hanna, Carston R Wagner
PMID: 15209520   DOI: 10.1021/bi0497244

Abstract

Arylamine N-acetyltransferases (NATs) catalyze an acetyl group transfer from acetyl coenzyme A (AcCoA) to arylamines, hydrazines, and their N-hydroxylated arylamine metabolites. The recently determined three-dimensional structures of prokaryotic NATs have revealed a cysteine protease-like Cys-His-Asp catalytic triad, which resides in a deep and hydrophobic pocket. This catalytic triad is strictly conserved across all known NATs, including hamster NAT2 (Cys-68, His-107, and Asp-122). Treatment of NAT2 with either iodoacetamide (IAM) or bromoacetamide (BAM) at neutral pH rapidly inactivated the enzyme with second-order rate constants of 802.7 +/- 4.0 and 426.9 +/- 21.0 M(-1) s(-1), respectively. MALDI-TOF and ESI mass spectral analysis established that Cys-68 is the only site of alkylation by IAM. Unlike the case for cysteine proteases, no significant inactivation was observed with either iodoacetic acid (IAA) or bromoacetic acid (BAA). Pre-steady state and steady state kinetic analysis with p-nitrophenyl acetate (PNPA) and NAT2 revealed a single-exponential curve for the acetylation step with a second-order rate constant of (1.4 +/- 0.05) x 10(5) M(-1) s(-1), followed by a slow linear rate of (7.85 +/- 0.65) x 10(-3) s(-1) for the deacetylation step. Studies of the pH dependence of the rate of inactivation with IAM and the rate of acetylation with PNPA revealed similar pK(a)(1) values of 5.23 +/- 0.09 and 5.16 +/- 0.04, respectively, and pK(a)(2) values of 6.95 +/- 0.27 and 6.79 +/- 0.25, respectively. Both rates reached their maximum values at pH 6.4 and decreased by only 30% at pH 9.0. Kinetic studies in the presence of D(2)O revealed a large inverse solvent isotope effect on both inactivation and acetylation of NAT2 [k(H)(inact)/k(D)(inact) = 0.65 +/- 0.02 and (k(2)/K(m)(acetyl))(H)/(k(2)/K(m)(acetyl))(D) = 0.60 +/- 0.03], which were found to be identical to the fractionation factors (Phi) derived from proton inventory studies of the rate of acetylation at pL 6.4 and 8.0. Substitution of the catalytic triad Asp-122 with either alanine or asparagine resulted in the complete loss of protein structural integrity and catalytic activity. From these results, it can be concluded that the catalytic mechanism of NAT2 depends on the formation of a thiolate-imidazolium ion pair (Cys-S(-)-His-ImH(+)). However, in contrast to the case with cysteine proteases, a pH-dependent protein conformational change is likely responsible for the second pK(a), and not deprotonation of the thiolate-imidazolium ion. In addition, substitutions of the triad aspartate are not tolerated. The enzyme appears, therefore, to be engineered to rapidly form a stable acetylated species poised to react with an arylamine substrate.


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